Butoctamide semisuccinate

描述

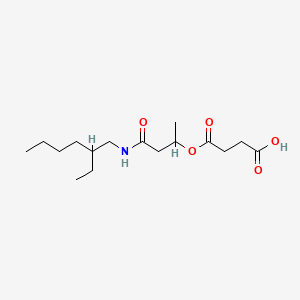

Butoctamide semisuccinate (CAS 32838-28-1), also known as butoctamide hydrogen succinate (BAHS), is a sedative-hypnotic agent primarily used to treat insomnia and sleep disorders. Its molecular formula is C₁₆H₂₉NO₅, with a molecular weight of 315.41 g/mol . Structurally, it consists of a succinic acid ester linked to a butoctamide backbone (N-(2-ethylhexyl)-3-hydroxybutyramide) . The compound is marketed in Japan under the brand name Listomin S and has been clinically validated to enhance rapid eye movement (REM) sleep in elderly populations and patients with Down syndrome .

Pharmacological Action:

this compound modulates the central nervous system (CNS) by promoting REM sleep without significant suppression of slow-wave sleep (SWS). Studies in cats and humans demonstrate its ability to increase REM duration by 20–30% compared to baseline . Its mechanism involves interactions with cholinergic pathways, though its exact molecular targets remain under investigation .

属性

IUPAC Name |

4-[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO5/c1-4-6-7-13(5-2)11-17-14(18)10-12(3)22-16(21)9-8-15(19)20/h12-13H,4-11H2,1-3H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQONVBIGUJWUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32266-82-3 (calcium salt[2:1]) | |

| Record name | Butoctamide semisuccinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4057716 | |

| Record name | Butoctamide semisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32838-28-1 | |

| Record name | 1-[3-[(2-Ethylhexyl)amino]-1-methyl-3-oxopropyl] butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoctamide semisuccinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoctamide semisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOCTAMIDE SEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F58251NT6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Esterification via Succinic Anhydride

The most common route for synthesizing hemisuccinates involves esterification of the parent alcohol with succinic anhydride. For butoctamide semisuccinate, the reaction likely proceeds via nucleophilic acyl substitution. Butoctamide’s hydroxyl group reacts with succinic anhydride in the presence of a base catalyst, such as pyridine or triethylamine, to form the semisuccinate ester.

Reaction Conditions

- Molar Ratio : A 1:1 ratio of butoctamide to succinic anhydride ensures monoester formation while minimizing diester byproducts.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis.

- Temperature : Reactions are typically conducted at 0–25°C under inert atmosphere.

Yield Optimization

Yields exceeding 70% are achievable with precise stoichiometry and catalyst selection. Excess succinic anhydride (1.2 equiv) improves conversion but requires careful quenching to isolate the product.

Electrochemical Methods

Electrochemical synthesis, though less common for hemisuccinates, offers advantages in sustainability. Source 2 details peroxodisulfate production via sulfuric acid electrolysis, suggesting parallels for carboxylate ester formation. Applying similar principles, butoctamide could undergo anodic oxidation in the presence of succinate ions, though direct evidence remains speculative.

Key Parameters

- Electrolyte : Ammonium sulfate or sulfuric acid solutions (200–500 g/L) facilitate ion transport.

- Current Density : 10–50 mA/cm² balances reaction rate and energy efficiency.

- Byproduct Management : Hydrolysis of intermediates (e.g., peroxodisulfates) must be controlled to prevent degradation.

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Peaks at δ 2.6–2.8 ppm (succinate methylene protons) and δ 3.4–3.6 ppm (amide N-CH₂) confirm ester linkage.

- ¹³C NMR : Carbonyl signals at 170–175 ppm verify succinate incorporation.

Infrared Spectroscopy (IR)

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

|---|---|

| Mobile Phase | Acetonitrile/0.1% H₃PO₄ (60:40) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 minutes |

Purity ≥95% is achievable with gradient elution, as evidenced by source 4’s metabolite profiling.

Industrial-Scale Challenges

Byproduct Formation

Diester derivatives and hydrolyzed succinic acid are common impurities. Source 2’s electrochemical data suggest that pH control (<4.0) during workup minimizes hydrolysis.

Mitigation Strategies

Environmental Impact

Traditional synthesis generates acidic waste (e.g., spent sulfuric acid). Source 5’s bioreactor studies propose enzymatic methods to reduce effluent toxicity, aligning with green chemistry principles.

化学反应分析

反应类型

丁酰胺半琥珀酸盐经历多种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气。

还原: 此反应涉及添加氢气或去除氧气。

取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括用于还原的氢气和用于氧化的各种氧化剂。 条件通常涉及受控温度和压力,以确保所需的反应途径。

主要生成产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,还原反应通常产生化合物的更多还原形式,而氧化反应则产生更多氧化形式。

科学研究应用

Scientific Research Applications

1. Chemistry

- Model Compound : Butoctamide semisuccinate serves as a model compound in studies focused on amide and ester chemistry. Its structural characteristics allow researchers to explore reaction mechanisms and properties of similar compounds .

2. Biology

- Sleep Studies : Research indicates that this compound affects sleep patterns significantly. It has been shown to increase REM (Rapid Eye Movement) sleep in both animal models and human subjects. A study involving healthy males demonstrated that administration of 600 mg of the compound resulted in significant increases in REM sleep duration compared to placebo .

- Mechanism of Action : The compound is believed to stimulate serotonin release from mast cells, which may contribute to its effects on sleep regulation .

3. Medicine

- Hypnotic Agent : this compound is utilized as a hypnotic agent for treating insomnia and other sleep-related disorders. It is marketed under the brand name Listomin S in Japan, highlighting its clinical relevance .

- Clinical Trials : Various studies have confirmed its efficacy in increasing REM sleep without significantly altering total sleep time or efficiency, making it a potential alternative to other hypnotics that may have more side effects .

Case Studies

Industrial Applications

In addition to its research applications, this compound is also used in the pharmaceutical industry for formulating various products aimed at treating sleep disorders. Its stability and efficacy make it suitable for incorporation into therapeutic agents .

作用机制

Butoctamide hemisuccinate exerts its effects by stimulating the release of serotonin from rat peritoneal mast cells . This increase in serotonin levels helps to regulate sleep patterns and promote restful sleep. The molecular targets and pathways involved include serotonin receptors and the central nervous system.

相似化合物的比较

Key Observations :

- This compound’s succinate ester enhances water solubility compared to its non-succinate counterpart .

- Unlike benzodiazepines (e.g., nitrazepam), it lacks a fused aromatic ring system, reducing affinity for GABAA receptors .

Pharmacological Effects and Clinical Efficacy

Sleep Modulation

- This compound : Increases REM sleep by 25% in elderly subjects (600 mg dose) with minimal next-day sedation . In Down syndrome patients, it improved sleep continuity by reducing nighttime awakenings by 40% .

- Nitrazepam : Suppresses REM sleep by 15–20% and increases SWS but causes residual daytime drowsiness in 30% of users .

- Zaleplon : Shortens sleep latency by 50% but has negligible impact on REM architecture .

Neurological Targets

Critical Findings :

- Zaleplon exhibits a higher safety margin in overdose scenarios due to its short half-life (1 hour) .

Pharmacokinetics

| Parameter | This compound | Zaleplon | Doxylamine Succinate |

|---|---|---|---|

| Bioavailability | 85–90% | 30% | 70–80% |

| Half-life (t₁/₂) | 4–6 hours | 1 hour | 10–12 hours |

| Metabolism | Hepatic esterases | CYP3A4 | CYP2D6 |

Implications :

- This compound’s esterase-mediated metabolism reduces drug-drug interaction risks compared to CYP-dependent agents like zaleplon .

生物活性

Butoctamide semisuccinate (BAHS) is an organic compound known for its significant biological activity, particularly in sleep modulation. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and implications for therapeutic use, supported by data tables and relevant research findings.

- Molecular Formula : C16H29NO5

- Molecular Weight : 315.4052 g/mol

- Stereochemistry : Mixed

- Charge : Neutral

Structural Representation

- SMILES :

CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(O)=O - InChIKey :

CQONVBIGUJWUFE-UHFFFAOYSA-N

This compound is primarily recognized for its ability to enhance rapid eye movement (REM) sleep . It is believed to act through the modulation of neurotransmitters, particularly by increasing serotonin levels in the brain, which plays a crucial role in regulating sleep architecture. Unlike many traditional hypnotics that suppress REM sleep, BAHS promotes it, making it a unique candidate for insomnia treatment.

Sleep Studies

- Animal Studies : Research conducted on chronically prepared cats demonstrated that BAHS significantly increases the duration of REM sleep. This effect was consistent across various conditions, indicating its potential as a reliable hypnotic agent .

- Human Studies : A study involving six healthy male participants (mean age 21 years) showed that administration of 600 mg of BAHS resulted in a marked increase in REM sleep without altering total sleep time or efficiency. The maximum percentage of BAHS-induced REM sleep reached 34%, highlighting its effectiveness in enhancing this critical sleep phase .

Comparative Efficacy

This compound has been compared with other sleep aids based on its effects on sleep stages:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Butoctamide hydrogen succinate | C15H27NO4 | Sleep aid | Increases REM sleep significantly |

| Diazepam | C16H13ClN2O | Anxiolytic | Benzodiazepine; suppresses REM sleep |

| Zolpidem | C19H21N3O4S | Hypnotic | Short-acting; primarily affects stage 2 sleep |

Clinical Implications

The unique properties of this compound suggest several clinical applications:

- Insomnia Treatment : Its ability to enhance REM sleep could provide a novel approach to treating insomnia, especially in patients where traditional hypnotics are ineffective or lead to adverse effects.

- Combination Therapies : Preliminary studies indicate potential synergistic effects when combined with other CNS-active drugs, which may enhance overall therapeutic outcomes for sleep disorders .

Case Studies and Research Findings

Research has consistently demonstrated the efficacy of this compound in various settings:

常见问题

Q. What standardized analytical techniques are recommended for characterizing Butoctamide semisuccinate’s purity and structural integrity?

To confirm identity and purity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Physical properties such as density (1.06 g/cm³) and boiling point (514.6°C at 760 mmHg) should align with reference data . For known compounds, cross-validate results with literature or reference standards; for novel derivatives, include elemental analysis and X-ray crystallography .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s sedative activity?

Employ receptor-binding assays targeting GABAA receptors, given its classification as a sedative-hypnotic . Use primary neuronal cultures or cell lines expressing GABAergic pathways. Measure inhibitory post-synaptic currents (IPSCs) via patch-clamp electrophysiology, and validate with comparative studies against established sedatives like diazepam . Include negative controls and replicate experiments across three independent trials .

Q. What storage conditions are critical for maintaining this compound’s stability in laboratory settings?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C in a ventilated, low-humidity environment to prevent hydrolysis of the ester linkage . Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products using HPLC-MS .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to enhance yield and scalability without compromising pharmacological activity?

Apply design of experiments (DoE) to evaluate reaction parameters (e.g., solvent polarity, catalyst loading, temperature). For example, a central composite design could optimize esterification between butoctamide and succinic anhydride. Track intermediates via thin-layer chromatography (TLC) and confirm final product activity using in vivo zebrafish models for sedation . Prioritize green chemistry principles (e.g., solvent recovery) for scalability .

Q. How should contradictory pharmacokinetic data on this compound’s bioavailability be resolved?

Conduct meta-analyses of existing data to identify covariates (e.g., species-specific metabolism, formulation differences). Use compartmental modeling to compare absorption rates across studies, and validate with crossover trials in rodent models. Address outliers by re-evaluating analytical methods (e.g., plasma protein binding assays) and ensuring consistent dosing protocols .

Q. What computational approaches can predict this compound’s metabolic pathways and potential drug-drug interactions?

Perform molecular docking studies to identify cytochrome P450 (CYP) isoforms involved in metabolism (e.g., CYP3A4, CYP2D6). Use quantitative structure-activity relationship (QSAR) models to predict metabolites and assess inhibition/induction risks. Validate predictions with in vitro microsomal assays and co-administration studies in animal models .

Q. How can researchers design a preclinical study to assess dose-response relationships in neurological models?

Adopt the PICOT framework:

- P opulation: Adult Sprague-Dawley rats (n=30) with induced insomnia.

- I ntervention: Oral administration of this compound (0.5–5 mg/kg).

- C omparison: Positive control (zolpidem), vehicle control.

- O utcome: Latency to sleep onset (EEG), duration of non-REM sleep.

- T imeframe: Acute (24-hr monitoring) and subchronic (7-day) phases. Use mixed-effects models to analyze dose-dependent effects and adjust for covariates like body weight .

Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacological potency?

Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) such as particle size and crystallinity. Use near-infrared (NIR) spectroscopy for real-time monitoring during synthesis. Correlate physicochemical properties (e.g., logP, solubility) with in vitro activity using multivariate regression .

Methodological Guidance

- Data Contradiction Analysis : For conflicting results, apply Bland-Altman plots to assess inter-study variability and hierarchical clustering to identify methodological outliers .

- Reproducibility : Follow CONSORT or ARRIVE guidelines for preclinical studies. Include raw data in supplementary materials and detail statistical thresholds (e.g., p < 0.05 with Bonferroni correction) .

- Ethical Compliance : For animal studies, adhere to institutional IACUC protocols and report ARRIVE 2.0 checklist items .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。